Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate
Overview
Description
“Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate” is a complex organic compound. However, there is limited information available about this specific compound. It appears to be related to other compounds such as “methyl 2-{[(benzyloxy)carbonyl]amino}-3-hydroxypropanoate” and "Methyl 2-[[(benzyloxy)carbonyl]amino]benzoate"12.
Synthesis Analysis
The synthesis of similar compounds often involves complex organic reactions. For instance, the synthesis of “ethyl 2-(((benzyloxy)carbonyl)(methyl)amino)acetate” involves a reaction between ethyl acetate and saturated aqueous sodium bicarbonate3. However, the specific synthesis process for “Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate” is not readily available in the literature.Molecular Structure Analysis
The molecular structure of a compound can be determined by various spectroscopic techniques. However, the specific molecular structure of “Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate” is not readily available in the literature4.Chemical Reactions Analysis
The chemical reactions involving “Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate” are not readily available in the literature. However, related compounds may undergo various types of reactions. For instance, benzylic compounds can undergo oxidation and reduction reactions5.Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, and solubility. However, the specific physical and chemical properties of “Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate” are not readily available in the literature12.Safety And Hazards
The safety and hazards of a compound refer to its potential risks and precautions for handling. However, the specific safety and hazards information for “Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate” is not readily available in the literature21.
Future Directions
The future directions for research on “Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate” could include further investigation into its synthesis, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and safety and hazards. However, specific future directions are not readily available in the literature2.
properties
IUPAC Name |
methyl 3-methoxy-2-(phenylmethoxycarbonylamino)propanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO5/c1-17-9-11(12(15)18-2)14-13(16)19-8-10-6-4-3-5-7-10/h3-7,11H,8-9H2,1-2H3,(H,14,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUJUCYWWVNTBAM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(C(=O)OC)NC(=O)OCC1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60492664 | |
Record name | Methyl N-[(benzyloxy)carbonyl]-O-methylserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
267.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(((benzyloxy)carbonyl)amino)-3-methoxypropanoate | |
CAS RN |
64356-79-2 | |
Record name | Methyl N-[(benzyloxy)carbonyl]-O-methylserinate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60492664 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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